molecular formula C4H8FNO B12849409 3-(Fluoromethyl)azetidin-3-ol

3-(Fluoromethyl)azetidin-3-ol

Katalognummer: B12849409
Molekulargewicht: 105.11 g/mol
InChI-Schlüssel: QWFIBCNAWNJEIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Fluoromethyl)azetidin-3-ol is a chemical compound with the molecular formula C4H8FNO It is a member of the azetidine family, characterized by a four-membered ring structure containing nitrogen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)azetidin-3-ol can be achieved through several methods. One common approach involves the reaction of azetidine with fluoromethylating agents under controlled conditions. For example, the reaction of azetidine with fluoromethyl iodide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Fluoromethyl)azetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoromethyl azetidinone, while substitution reactions can produce various substituted azetidines .

Wissenschaftliche Forschungsanwendungen

3-(Fluoromethyl)azetidin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(Fluoromethyl)azetidin-3-ol involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound of interest for drug development and other applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Fluoromethyl)azetidin-3-ol is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased electronegativity and potential for unique interactions with biological targets. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C4H8FNO

Molekulargewicht

105.11 g/mol

IUPAC-Name

3-(fluoromethyl)azetidin-3-ol

InChI

InChI=1S/C4H8FNO/c5-1-4(7)2-6-3-4/h6-7H,1-3H2

InChI-Schlüssel

QWFIBCNAWNJEIB-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1)(CF)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.